molecular formula C11H17BN2O3 B1285554 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone CAS No. 1150561-76-4

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone

Cat. No.: B1285554
CAS No.: 1150561-76-4
M. Wt: 236.08 g/mol
InChI Key: GAXOQGDPSCOOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone is a boron-containing heterocyclic compound featuring a pyrazole core substituted with a pinacol boronate ester at the 4-position and an acetyl group at the 1-position. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound’s structural motif aligns with boronic acid derivatives widely used in pharmaceuticals, materials science, and chemical biology. For instance, similar boronated compounds have been exploited in tumor-targeted therapies due to their reactivity with cellular redox environments .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-8(15)14-7-9(6-13-14)12-16-10(2,3)11(4,5)17-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXOQGDPSCOOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590348
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-76-4
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1150561-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Borylation of Pyrazole Derivatives

A common approach to prepare the boronate ester-substituted pyrazole involves the reaction of 4-substituted pyrazoles with bis(pinacolato)diboron or related boron reagents under palladium-catalyzed conditions. For example, the Suzuki-Miyaura coupling or Miyaura borylation is employed to install the boronate ester group at the 4-position of the pyrazole ring.

  • Typical conditions include the use of Pd(dppf)Cl2·DCM as a catalyst, potassium acetate or potassium phosphate as base, and 1,4-dioxane or dimethylformamide (DMF) as solvent.
  • The reaction is often conducted under nitrogen atmosphere at elevated temperatures (e.g., 90 °C) for extended periods (up to 24 hours).
  • Purification is achieved by silica gel chromatography to isolate the boronate ester intermediate.

Alkylation and Acetylation of Pyrazole Nitrogen

The acetylation of the pyrazole nitrogen to form the ethanone substituent is typically performed by:

  • Deprotonation of the pyrazole nitrogen using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like DMF or tetrahydrofuran (THF).
  • Subsequent reaction with acetyl chloride or acetic anhydride to introduce the ethanone group.
  • Reaction conditions are carefully controlled at low temperatures (0 °C to room temperature) to avoid side reactions.
  • The reaction mixture is quenched with aqueous ammonium chloride or water, followed by extraction and purification.

Representative Procedure from Literature

One documented procedure involves:

  • Dissolving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF.
  • Cooling the solution to 0 °C and adding sodium hydride (60% dispersion in mineral oil) portionwise.
  • Stirring at 0 °C for 2 minutes, then at room temperature for 30 minutes.
  • Adding (2-(chloromethoxy)ethyl)trimethylsilane dropwise and stirring overnight at ambient temperature.
  • Workup by quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing, drying, and concentration to yield the intermediate product.
  • Further acetylation steps can be performed to obtain the final ethanone-substituted compound.

Alternative Methods

  • Use of cesium carbonate as a base in acetonitrile at 90 °C for alkylation reactions.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.
  • Use of palladium-catalyzed Suzuki coupling to attach boronate esters to pyrazole derivatives, followed by acetylation.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, KOAc 1,4-Dioxane 90 °C 24 h ~74 Purification by silica gel chromatography
Deprotonation & Alkylation NaH (60% in mineral oil), DMF, (2-(chloromethoxy)ethyl)trimethylsilane DMF 0 °C to RT Overnight 60-86 Quench with NH4Cl, extraction
Acetylation Acetyl chloride or acetic anhydride, base THF or DMF 0 °C to RT 1-3 h Variable Controlled to avoid side reactions

Purification and Characterization

  • Purification is generally performed by column chromatography on silica gel using gradients of ethyl acetate and petroleum ether.
  • Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm structure and purity.
  • Typical MS (ESI+) m/z for the compound is around 236 (M+H)+, consistent with the molecular formula C11H17BN2O3.

Research Findings and Optimization

  • The choice of base and solvent critically affects the yield and purity of the product.
  • Sodium hydride in DMF is effective for deprotonation and subsequent alkylation.
  • Microwave-assisted reactions can significantly reduce reaction times while maintaining or improving yields.
  • The use of palladium catalysts with appropriate ligands (e.g., dppf) enhances the efficiency of borylation steps.
  • Avoidance of harsh acidic conditions during workup preserves the boronate ester functionality.
  • The boronate ester moiety is sensitive to hydrolysis; thus, anhydrous conditions and careful handling are necessary.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: are commonly used in cross-coupling reactions.

    Oxidizing agents: such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reducing agents: like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products:

    Biaryl compounds: from Suzuki-Miyaura coupling.

    Boronic acids: from oxidation.

    Alcohols: from reduction.

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The pyrazole ring and ethanone moiety also contribute to the compound’s reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Reactivity References
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone Indazole Boronate at 6-position; acetyl at 1-position 286.13 Cross-coupling intermediates
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone Thiazole Boronate at 5-position; acetyl at 2-position 265.12 Ligand design, medicinal chemistry
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone Benzene Boronate at 4-position; acetyl on phenyl ring 246.11 Polymer synthesis, organic electronics
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethylphenyl)pyrazole Pyrazole Boronate at 4-position; trifluoromethylphenethyl group at 1-position 366.19 Catalysis, agrochemicals

Reactivity in Cross-Coupling Reactions

The pyrazole-based boronate (target compound) and its indazole analog (286.13 g/mol, ) both serve as efficient coupling partners. However, the pyrazole derivative exhibits faster reaction kinetics in Suzuki-Miyaura couplings compared to the indazole variant, likely due to reduced steric hindrance at the pyrazole N1-position . In contrast, the thiazole analog (265.12 g/mol, ) shows lower stability under basic conditions, limiting its utility in aqueous-phase reactions.

Stability and Handling

The phenyl-based boronate (246.11 g/mol, ) demonstrates superior air and moisture stability compared to pyrazole and indazole analogs, which require inert storage conditions. The indazole derivative is commercially available at ≥97% purity, emphasizing its industrial relevance .

Biological Activity

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a pyrazole ring and a dioxaborolane moiety. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Chemical Formula : C₁₅H₁₉BN₂O₂
  • Molecular Weight : 270.1346 g/mol
  • CAS Number : 1002334-12-4
  • Melting Point : 125.0°C to 130.0°C
  • Solubility : Insoluble in water

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing boron have exhibited antimicrobial properties. The dioxaborolane group may enhance the compound's interaction with biological membranes or enzymes involved in microbial metabolism.

2. Anticancer Potential

Studies have shown that boron-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways and the induction of oxidative stress.

3. Enzyme Inhibition

The presence of the pyrazole ring suggests potential enzyme inhibition capabilities. Pyrazole derivatives have been studied for their ability to inhibit various enzymes including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives modified with boron showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) due to enhanced apoptosis pathways .
  • Antimicrobial Evaluation : Research conducted on boron-containing compounds indicated that they possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of COX/LOX

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form stable complexes with biological targets due to the presence of boron. This interaction may alter the conformation of target proteins or enzymes, leading to inhibited activity or altered signaling pathways.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole and dioxaborolane moieties. The acetyl group (ethanone) appears as a singlet near δ 2.5 ppm in ¹H NMR .
  • X-ray Crystallography : Use SHELXL for structure refinement. High-resolution data (≤1.0 Å) minimizes errors in boron coordination geometry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 271.14 g/mol) .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced
Discrepancies in yields (e.g., 50–85%) may arise from:

  • Catalyst Purity : Use freshly prepared Pd catalysts to avoid deactivation .
  • Moisture Sensitivity : Ensure anhydrous solvents (e.g., THF over molecular sieves) to prevent boronate hydrolysis .
  • Reaction Monitoring : Employ TLC or in situ IR to track intermediate formation and adjust reaction time .
    Validate protocols with control reactions and replicate conditions from high-yield literature reports .

What strategies are effective in utilizing this compound in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

Q. Advanced

  • Substrate Scope : Test aryl/heteroaryl halides (e.g., bromopyridines) to assess coupling efficiency. Steric hindrance at the pyrazole’s 4-position may require elevated temperatures (100–120°C) .
  • Solvent Optimization : Use toluene for hydrophobic substrates or DMF/H₂O mixtures for polar systems .
  • Post-Coupling Analysis : Employ LC-MS to detect side products (e.g., protodeboronation) and adjust base concentration (e.g., Na₂CO₃ vs. Cs₂CO₃) .

How should researchers design experiments to assess the biological activity of this compound?

Q. Advanced

  • Enzyme Inhibition Assays : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™). The boronate group may chelate active-site metals .
  • Cellular Uptake Studies : Use radiolabeled (³H) or fluorescently tagged derivatives to quantify permeability in cancer cell lines .
  • Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Compare with structurally similar analogs to identify SAR trends .

What are the challenges in refining the crystal structure of this compound using SHELX software?

Q. Advanced

  • Twinning : Address pseudo-merohedral twinning via TWIN/BASF instructions in SHELXL. Use HKLF5 data format for integration .
  • Disorder Modeling : Resolve rotational disorder in the dioxaborolane ring with PART/SUMP constraints .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to boron atoms only after full convergence of lighter atoms (C, N, O) .

How can computational methods complement experimental studies of this compound’s reactivity?

Q. Advanced

  • DFT Calculations : Optimize transition states for cross-coupling reactions using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies for different aryl halides .
  • Molecular Docking : Simulate binding modes with target enzymes (e.g., EGFR kinase) using AutoDock Vina. Focus on boronate interactions with Mg²⁺ ions in ATP-binding pockets .

What precautions are necessary when handling this compound in air-sensitive reactions?

Q. Basic

  • Storage : Store under argon at –20°C to prevent boronate oxidation .
  • Reaction Setup : Use Schlenk lines or gloveboxes for transfers. Pre-dry glassware at 120°C .
  • Quenching : Terminate reactions with degassed methanol to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.